BenchChemオンラインストアへようこそ!

tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate

Lipophilicity Hydrogen Bond Donor Count Physicochemical Differentiation

This fully saturated, Boc-protected pyrrolo[2,3-c]pyridine intermediate (CAS 1443980-88-8) features a critical 6-methyl substitution that eliminates H-bond donation (HBD=0), lowers lipophilicity (XLogP3=1), and enables CNS-penetrant drug design. Pre-protected form saves one synthetic step versus unprotected amine for parallel synthesis. Essential for BET bromodomain and Menin-MLL1 inhibitor programs. Procure at 95% purity with orthogonal Boc protection for multi-step SAR libraries.

Molecular Formula C13H22N2O2
Molecular Weight 238.331
CAS No. 1443980-88-8
Cat. No. B2639110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate
CAS1443980-88-8
Molecular FormulaC13H22N2O2
Molecular Weight238.331
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C1CN(CC2)C
InChIInChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-8-6-10-5-7-14(4)9-11(10)15/h5-9H2,1-4H3
InChIKeyGQKUPKSFFHURLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for tert-Butyl 6-Methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 1443980-88-8) – A Differentiated Boc-Protected Pyrrolopyridine Building Block


tert-Butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 1443980-88-8) is a fully saturated, Boc-protected pyrrolo[2,3-c]pyridine derivative bearing a methyl substituent at the 6-position [1]. This heterocyclic building block is primarily employed in medicinal chemistry and pharmaceutical research as a conformationally constrained intermediate for constructing complex molecular scaffolds [2]. Its bicyclic core combines the properties of pyrrole and pyridine rings, while the tert-butoxycarbonyl (Boc) group provides orthogonal nitrogen protection that is stable under basic conditions yet readily cleavable under acidic conditions, enabling selective downstream functionalization in multi-step synthetic sequences .

Why Unsubstituted or Differently Protected Pyrrolopyridine Analogs Cannot Replace This Compound in MedChem Synthesis


Generic substitution with other pyrrolopyridine building blocks fails for this compound because the specific combination of a saturated hexahydro core, Boc protection at N1, and methyl substitution at N6 confers a unique profile of physicochemical properties, reactivity, and steric environment that directly governs downstream synthetic compatibility and biological target engagement [1]. The 6-methyl group increases lipophilicity (XLogP3 = 1 vs. 1.3 for the des-methyl analog) and eliminates the hydrogen bond donor capacity of the secondary amine (HBD count = 0 vs. 1), thereby altering both pharmacokinetic behavior and selectivity profiles in medicinal chemistry campaigns [2]. These differences are not merely incremental; they are structural bifurcations that render the compound non-fungible with its closest analogs for application-specific synthesis [3].

Quantitative Differentiation Evidence for tert-Butyl 6-Methyl-Pyrrolo[2,3-c]pyridine-1-carboxylate Against Closest Analogs


Lipophilicity and Hydrogen Bond Capacity: Target vs. 6-Des-Methyl Boc-Pyrrolo[2,3-c]pyridine

The target compound (CID 71758445) exhibits an XLogP3 of 1 and zero hydrogen bond donors (HBD), compared to the 6-des-methyl analog tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 949559-11-9, CID 95396678), which has an XLogP3 of 1.3 and one hydrogen bond donor [1][2]. The presence of the 6-methyl group eliminates the secondary amine proton, reducing HBD count from 1 to 0 and modestly lowering lipophilicity. This differential alters membrane permeability predictions and protein binding potential in medicinal chemistry optimization, making the target compound preferable when reduced hydrogen bonding capacity is required for target selectivity .

Lipophilicity Hydrogen Bond Donor Count Physicochemical Differentiation

Commercial Purity Level Differentiation: AKSci/Leyan 95% vs. Enamine 91%

Multiple vendors supply this compound at different purity specifications. AKSci (Catalog 8778DV) and Leyan (Product No. 2018445) both offer the target compound at a minimum purity specification of 95% . In contrast, Enamine (Catalog EN300-128427) lists the same compound at 91% purity for all scale offerings ($229/0.05g to $4,236/10g) [1]. For the 6-des-methyl analog (CAS 949559-11-9), AKSci offers 95% purity at a significantly lower cost ($337/1g vs. the target compound's higher pricing), while some suppliers provide 97% purity . The 4-percentage-point purity gap between Enamine's 91% and AKSci's/Leyan's 95% translates to substantially different impurity burdens that can impact reaction yields and purification requirements in multi-step syntheses.

Purity Procurement Quality Synthetic Reliability

Orthogonal Protection Strategy: Boc-Protected vs. Free Amine Form for Multi-Step Synthesis

The target compound's Boc-protected pyrrolidine nitrogen (N1) is stable under basic, nucleophilic, and reductive conditions but cleavable under mild acidic conditions (TFA or HCl), enabling orthogonal deprotection without affecting the 6-methyl substitution [1]. In contrast, the unprotected analog 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine (CAS 1443980-22-0) has a free secondary amine (HBD = 1) that would participate in unwanted side reactions during alkylation, acylation, or reductive amination steps, requiring additional protection/deprotection cycles . The Boc-protected form thus saves a minimum of one synthetic step (amine protection) and avoids yield losses associated with protecting group installation (typically 80-95% yield for Boc protection) [2].

Protecting Group Strategy Orthogonal Reactivity Synthetic Efficiency

Ring Junction Fidelity: Pyrrolo[2,3-c]pyridine vs. Pyrrolo[3,2-c]pyridine Scaffold Impact on Biological Target Recognition

The pyrrolo[2,3-c]pyridine ring junction in the target compound positions the pyrrole nitrogen at the 1-position and the pyridine nitrogen at the 6-position, creating a specific angular geometry distinct from the linear pyrrolo[2,3-b]pyridine and the alternative angular pyrrolo[3,2-c]pyridine scaffolds [1]. The 1-Boc-octahydropyrrolo[3,2-c]pyridine analog (CAS 848410-13-9) shares the same molecular formula (C12H22N2O2) and molecular weight (226.32 g/mol) as the 6-des-methyl-pyrrolo[2,3-c]pyridine, but with a different nitrogen positioning in the ring system . This ring junction isomerism has been shown in patent literature (WO2018130174A1, US20180148446A1) to produce markedly different biological activities, with pyrrolo[2,3-c]pyridine derivatives demonstrating selective inhibition of BET bromodomains and proton pump inhibition, whereas pyrrolo[3,2-c]pyridines exhibit distinct pharmacological profiles [2]. For scaffold-hopping programs, selecting the correct ring junction isomer is non-negotiable for maintaining target engagement.

Ring Junction Isomerism Scaffold Hopping Biological Target Selectivity

Scalability and Procurement Cost Differential: Target with 6-Methyl vs. Des-Methyl Analog

The target 6-methyl-substituted compound commands a substantial price premium over its des-methyl analog, reflecting the additional synthetic complexity of installing the N6-methyl group. Enamine pricing for the target compound ranges from $229/0.05g to $4,236/10g (91% purity) [1], while the 6-des-methyl analog (CAS 949559-11-9) is available from AKSci at $337/1g (95% purity) . At the 1g scale, the des-methyl analog costs approximately $337/g, whereas the target compound costs approximately $768/0.5g or ~$1,536/g based on Enamine pricing, representing a ~4.5-fold cost premium. This cost differential reflects the added value of the 6-methyl substitution for applications requiring this specific functionality, and the limited number of commercial suppliers for this particular substitution pattern .

Procurement Economics Scalability Cost-per-Gram Analysis

Storage Stability: Room Temperature Storage with Defined Long-Term Conditions

The target compound is specified by AKSci for long-term storage in a cool, dry place and is classified as non-hazardous for DOT/IATA transport . Fujifilm Wako specifies room temperature storage for this compound . This contrasts with some Boc-protected intermediates that require refrigeration (-20°C) to prevent thermal deprotection or degradation. The room temperature stability simplifies logistics, reduces shipping costs (no cold chain required), and extends the practical shelf-life of laboratory stock solutions [1]. This is a meaningful procurement consideration for laboratories in regions with limited cold storage infrastructure or for projects requiring long-term stability of building block inventories.

Storage Stability Logistics Compound Integrity

Verified Application Scenarios for tert-Butyl 6-Methyl-Pyrrolo[2,3-c]pyridine-1-carboxylate Based on Quantitative Evidence


Medicinal Chemistry Scaffold for CNS-Penetrant BET Bromodomain Inhibitor Programs

The combination of XLogP3 = 1, zero hydrogen bond donors, and TPSA = 32.8 Ų positions this compound as an ideal intermediate for CNS-penetrant drug candidates targeting BET bromodomains. The 6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold is present in ABBV-744, an experimental anticancer agent with demonstrated BET bromodomain inhibition [1]. The Boc-protected saturated hexahydro core serves as the precursor for introducing this pharmacophore, and the reduced HBD count (0 vs. 1 for des-methyl analog) directly supports blood-brain barrier penetration predictions. Patents WO2018130174A1 and US20180148446A1 confirm the biological relevance of this specific ring junction for inhibitor design [2][3].

Conformationally Constrained Fragment for Menin-MLL1 Protein-Protein Interaction Inhibitors

The rigid bicyclic structure of the pyrrolo[2,3-c]pyridine core provides conformational constraint that is valuable for designing Menin-MLL1 protein-protein interaction inhibitors. The 6-methyl substitution and Boc protection allow selective functionalization at specific positions while maintaining the scaffold's three-dimensional orientation, which is critical for binding to shallow protein-protein interaction surfaces [1]. The compound's room temperature storage stability facilitates its use in fragment-based drug discovery libraries where long-term compound integrity is essential for reproducible screening results [2].

Late-Stage Diversification Intermediate Requiring Orthogonal N-Protection Strategy

For synthetic sequences requiring sequential functionalization of the pyrrolidine and pyridine nitrogens, the Boc-protected form eliminates one synthetic step compared to starting from the unprotected amine (CAS 1443980-22-0). The Boc group is stable under the basic and nucleophilic conditions typically used to derivatize the 6-methyl-pyrrolidine nitrogen, then can be selectively removed under mild acidic conditions (TFA/DCM or HCl/dioxane) to reveal the pyrrolidine nitrogen for further functionalization [1]. This orthogonal protection strategy is particularly valuable in parallel synthesis and library production, where step economy directly impacts throughput and cost. Procurement of the pre-protected form at 95% purity (AKSci, Leyan) minimizes impurity carryover that could compromise multi-step yield calculations [2][3].

Proton Pump Inhibitor (PPI) Scaffold Optimization in Acid-Related Disease Research

Pyrrolo[2,3-c]pyridine derivatives have been patented as proton pump inhibitors with reversible inhibition profiles, offering potential advantages over irreversible PPIs such as omeprazole [1]. The 6-methyl substitution pattern on the saturated hexahydro core provides a distinct steric and electronic environment that influences binding to the gastric H⁺/K⁺-ATPase. The Boc-protected form serves as a key intermediate for introducing diverse substituents at the deprotected pyrrolidine nitrogen, enabling structure-activity relationship (SAR) studies. The compound's non-hazardous classification and room temperature stability facilitate its use in multi-site collaborative medicinal chemistry projects where reliable shipping and storage are prerequisites [2][3].

Quote Request

Request a Quote for tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.